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molecular formula C10H14BrNO2 B8478796 3-Bromo-4-diethoxymethyl-pyridine

3-Bromo-4-diethoxymethyl-pyridine

Cat. No. B8478796
M. Wt: 260.13 g/mol
InChI Key: DGQWDNCGCXQZDB-UHFFFAOYSA-N
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Patent
US08519134B2

Procedure details

BuLi (5.84 mL, 9.35 mmol) was added to a solution of 3-bromo-4-diethoxymethyl-pyridine (2.21 g, 8.50 mmol) in THF (50 mL) at −78° C. After 1 h, DMF (6.58 mL, 85 mmol) was added. The reaction was stirred at −78° C. for 1 hr. It was then warmed to room temperature, quenched with water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated in vacuo to afford 1.4 g of 4-diethoxymethyl-pyridine-3-carbaldehyde, which was taken in the next step without further purification. MS (ESI) m/z 210.1 (M+H)+
Name
Quantity
5.84 mL
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6.58 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[CH:13]([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16].CN([CH:23]=[O:24])C>C1COCC1>[CH2:15]([O:14][CH:13]([O:17][CH2:18][CH3:19])[C:12]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[CH:23]=[O:24])[CH3:16]

Inputs

Step One
Name
Quantity
5.84 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
2.21 g
Type
reactant
Smiles
BrC=1C=NC=CC1C(OCC)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.58 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then warmed to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C1=C(C=NC=C1)C=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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